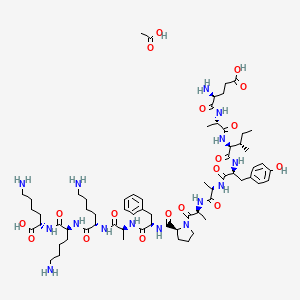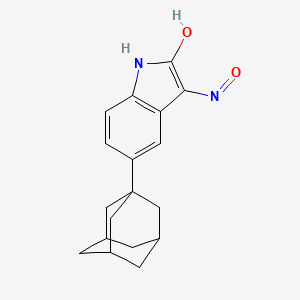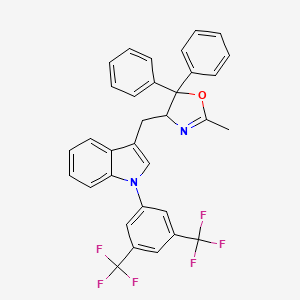
4-(Benzylamino)-1,1,1-trichloro-4-hydroxypentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzylamino)-1,1,1-trichloro-4-hydroxypentan-2-one is an organic compound characterized by its unique structure, which includes a benzylamino group, a trichloromethyl group, and a hydroxyl group attached to a pentanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylamino)-1,1,1-trichloro-4-hydroxypentan-2-one typically involves the reaction of benzylamine with a suitable trichloromethyl ketone precursor. One common method includes the following steps:
Starting Material: The process begins with the selection of a trichloromethyl ketone, such as 1,1,1-trichloroacetone.
Reaction with Benzylamine: The trichloromethyl ketone is reacted with benzylamine in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation using an oxidizing agent like hydrogen peroxide to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzylamino)-1,1,1-trichloro-4-hydroxypentan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The trichloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 4-(Benzylamino)-1,1,1-trichloropentan-2-one or 4-(Benzylamino)-1,1,1-trichloropentanoic acid.
Reduction: Formation of 4-(Benzylamino)-1,1-dichloro-4-hydroxypentan-2-one.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(Benzylamino)-1,1,1-trichloro-4-hydroxypentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(Benzylamino)-1,1,1-trichloro-4-hydroxypentan-2-one involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, potentially inhibiting their activity. The trichloromethyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The hydroxyl group can form hydrogen bonds with biological molecules, contributing to its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
4-(Benzylamino)-1,1,1-trichlorobutan-2-one: Similar structure but with a shorter carbon chain.
4-(Benzylamino)-1,1,1-trichloropentan-2-ol: Similar structure but with a hydroxyl group on a different carbon.
4-(Benzylamino)-1,1,1-trichlorohexan-2-one: Similar structure but with a longer carbon chain.
Uniqueness
4-(Benzylamino)-1,1,1-trichloro-4-hydroxypentan-2-one is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The combination of a benzylamino group with a trichloromethyl and hydroxyl group on a pentanone backbone provides a distinct chemical profile that can be exploited for various applications.
Propiedades
Número CAS |
839-38-3 |
|---|---|
Fórmula molecular |
C12H14Cl3NO2 |
Peso molecular |
310.6 g/mol |
Nombre IUPAC |
4-(benzylamino)-1,1,1-trichloro-4-hydroxypentan-2-one |
InChI |
InChI=1S/C12H14Cl3NO2/c1-11(18,7-10(17)12(13,14)15)16-8-9-5-3-2-4-6-9/h2-6,16,18H,7-8H2,1H3 |
Clave InChI |
LPNOIGBZBKTOSW-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)C(Cl)(Cl)Cl)(NCC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrolo[2,3-b]pyridine-3-propanoic acid, a-amino-6-chloro-4-methyl-, (aS)-](/img/structure/B14755632.png)
![(1S,4S,5S,9S,10R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14755643.png)
![(4R,4'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-tert-butyloxazole]](/img/structure/B14755654.png)








![7,11-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14755724.png)
![L-Glutamic acid,N-[(phenylmethoxy)carbonyl]-,1,5-bis(1,1-dimethylethyl)ester](/img/structure/B14755726.png)
